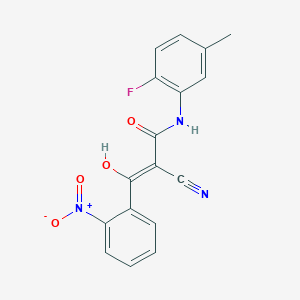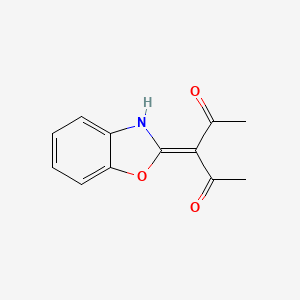![molecular formula C17H11Cl2NO2 B7788186 2-[1-(3,5-dichloroanilino)ethylidene]indene-1,3-dione](/img/structure/B7788186.png)
2-[1-(3,5-dichloroanilino)ethylidene]indene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “2-[1-(3,5-dichloroanilino)ethylidene]indene-1,3-dione” is a chemical entity listed in the PubChem database. It is a unique molecule with specific structural and chemical properties that make it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-[1-(3,5-dichloroanilino)ethylidene]indene-1,3-dione involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process is optimized to ensure high efficiency and cost-effectiveness while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-[1-(3,5-dichloroanilino)ethylidene]indene-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and analogs of the original compound.
Aplicaciones Científicas De Investigación
2-[1-(3,5-dichloroanilino)ethylidene]indene-1,3-dione has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is studied for its potential therapeutic effects and as a tool for drug discovery. In industry, it is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[1-(3,5-dichloroanilino)ethylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact mechanism of action can vary and is often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-[1-(3,5-dichloroanilino)ethylidene]indene-1,3-dione include other molecules with related chemical structures and properties. These compounds can be identified using databases such as PubChem, which provide information on structural and functional similarities.
Uniqueness: this compound is unique in its specific combination of chemical properties and potential applications. While similar compounds may share some characteristics, this compound has distinct features that make it valuable for particular research and industrial purposes.
Propiedades
IUPAC Name |
2-[1-(3,5-dichloroanilino)ethylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9(20-12-7-10(18)6-11(19)8-12)15-16(21)13-4-2-3-5-14(13)17(15)22/h2-8,20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWZFVODYJXXMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(phenylsulfonyl)oxy]amine](/img/structure/B7788105.png)
![ethyl 2-[(4-oxo-1H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B7788113.png)

![(5E)-2-[2-(2-hydroxyethyl)piperidin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B7788139.png)

![6-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one](/img/structure/B7788161.png)

![2-[1-(pentylamino)ethyl]-1H-quinazolin-4-one](/img/structure/B7788179.png)
![2-[1-(1H-1,2,4-triazol-5-ylamino)ethylidene]indene-1,3-dione](/img/structure/B7788180.png)
![methyl 3-(1H-indol-3-yl)-2-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enamido]propanoate](/img/structure/B7788192.png)
![2-(1,3-dioxoinden-2-ylidene)-2-[(6-methoxypyridin-3-yl)amino]acetonitrile](/img/structure/B7788199.png)
![1-[(5-bromo-2-oxoindol-3-yl)amino]-3-prop-2-enylthiourea](/img/structure/B7788206.png)
![2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B7788213.png)
